2-[(3,4-Dichlorobenzyl)thio]acetohydrazide
Description
2-[(3,4-Dichlorobenzyl)thio]acetohydrazide (CAS 725226-36-8) is a sulfur-containing acetohydrazide derivative featuring a 3,4-dichlorobenzyl group linked via a thioether bond. This compound is structurally related to a broader class of acetohydrazides, which are frequently explored for their pharmacological properties, including anticancer, antimicrobial, and enzyme-inhibitory activities .
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2OS/c10-7-2-1-6(3-8(7)11)4-15-5-9(14)13-12/h1-3H,4-5,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQQPIJOMBEFAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CSCC(=O)NN)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001195212 | |
| Record name | 2-[[(3,4-Dichlorophenyl)methyl]thio]acetic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001195212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
725226-36-8 | |
| Record name | 2-[[(3,4-Dichlorophenyl)methyl]thio]acetic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=725226-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[(3,4-Dichlorophenyl)methyl]thio]acetic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001195212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-[(3,4-Dichlorobenzyl)thio]acetohydrazide typically involves the reaction of 3,4-dichlorobenzyl chloride with thioacetohydrazide under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
2-[(3,4-Dichlorobenzyl)thio]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or hydrazines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives with different functional groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
2-[(3,4-Dichlorobenzyl)thio]acetohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: Used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-[(3,4-Dichlorobenzyl)thio]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in biochemical pathways and cellular functions. Detailed studies on its molecular targets and pathways are still ongoing, but it is believed to modulate protein-protein interactions and enzyme activities .
Comparison with Similar Compounds
Dichlorobenzyl-Substituted Acetohydrazides
2-[(2,6-Dichlorobenzyl)thio]acetohydrazide (CAS 263366-99-0)
- Structural Differences : The 2,6-dichloro substitution on the benzyl group introduces steric hindrance and alters electronic effects compared to the 3,4-dichloro isomer.
- Biological Implications: The 2,6-substitution may reduce binding affinity to enzymes requiring planar aromatic interactions, as seen in kinase inhibitors.
Table 1: Dichlorobenzyl Acetohydrazides Comparison
| Compound | CAS Number | Substituent Position | Molecular Weight | Key Features |
|---|---|---|---|---|
| 2-[(3,4-Dichlorobenzyl)thio]acetohydrazide | 725226-36-8 | 3,4-dichloro | 290.17 | High lipophilicity, versatile synthesis |
| 2-[(2,6-Dichlorobenzyl)thio]acetohydrazide | 263366-99-0 | 2,6-dichloro | 265.16 | Increased steric hindrance |
Heterocyclic Acetohydrazide Derivatives
2-((5-Substitutedbenzothiazol-2-yl)thio)-N'-(4-substitutedbenzylidene)acetohydrazides
- Structural Features : Incorporation of benzothiazole and benzylidene groups enhances π-π stacking and hydrogen bonding.
- Biological Activity : These derivatives exhibit potent cytotoxicity against C6 glioma, A549 lung, and MCF-7 breast cancer cells (IC₅₀ values: 5–20 μM). Selectivity indices (e.g., 4e: SI = 3.2 for C6 vs. NIH3T3) suggest preferential targeting of cancer cells .
N′-(2-Oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide
- Structural Features: The triazole ring provides additional hydrogen-bonding sites, while the indolinone moiety may interact with DNA topoisomerases.
Table 2: Heterocyclic Acetohydrazides Comparison
Antimicrobial Acetohydrazides
2-(3-(2-Chloro-3-oxo-4-phenylcyclobutyl)-1H-indol-1-yl)-N'-(thiazol-2-yl)acetohydrazide
- Structural Features : Combines indole, thiazole, and cyclobutane rings, increasing molecular complexity.
- Biological Activity : Exhibits broad-spectrum antimicrobial activity (e.g., 15 mm zone of inhibition against E. coli at 50 μg/mL), attributed to the thiazole moiety’s ability to disrupt microbial membranes .
Table 3: Antimicrobial Acetohydrazides
Key Research Findings and Trends
Substituent Position Matters : The 3,4-dichloro configuration in this compound optimizes electronic effects for enzyme inhibition, while 2,6-dichloro analogs may prioritize steric interactions .
Heterocycles Enhance Bioactivity : Triazole and benzothiazole derivatives show superior cytotoxicity and selectivity, likely due to enhanced target binding via hydrogen bonds and π-stacking .
Antimicrobial vs. Anticancer Trade-offs : Structural complexity (e.g., thiazole-indole hybrids) correlates with antimicrobial efficacy but may reduce solubility, limiting anticancer applications .
Biological Activity
2-[(3,4-Dichlorobenzyl)thio]acetohydrazide, also known as dichlorobenzyl hydrazide, is an organic compound with the molecular formula . This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The structure of this compound features a dichlorobenzyl group attached to a thioacetohydrazide moiety. The presence of chlorine atoms enhances the compound's reactivity and biological profile.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various synthesized compounds for their antibacterial and antifungal activities, it was found that derivatives of hydrazides showed efficacy against multiple strains of bacteria and fungi. For instance, compounds similar to this compound demonstrated Minimum Inhibitory Concentrations (MICs) comparable to standard antimicrobial agents .
| Compound | Antimicrobial Activity | MIC (μg/mL) |
|---|---|---|
| This compound | Moderate against E. coli | 50 |
| Similar Hydrazide Derivative | Strong against S. aureus | 25 |
Antioxidant Activity
In addition to its antimicrobial properties, this compound has been evaluated for its antioxidant activity. A study highlighted that certain hydrazides could effectively scavenge free radicals and inhibit lipid peroxidation. The antioxidant potential is attributed to the electron-donating ability of the thioether group present in the structure .
Enzyme Inhibition
The compound has also shown promise as an inhibitor of certain metabolic enzymes. Specifically, it has been investigated for its inhibitory effects on acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's. The inhibition of AChE suggests potential applications in treating cognitive disorders .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Antimicrobial Mechanism : The compound likely disrupts bacterial cell wall synthesis or alters membrane permeability.
- Antioxidant Mechanism : It scavenges reactive oxygen species (ROS), reducing oxidative stress.
- Enzyme Inhibition : The compound competes with substrates at the active site of AChE, leading to decreased enzyme activity.
Case Studies
- Antibacterial Efficacy : A comparative study evaluated the efficacy of various hydrazides against clinical isolates of bacteria. This compound was among the top performers against Gram-positive bacteria such as Staphylococcus aureus.
- Neuroprotective Effects : In vitro studies have demonstrated that compounds similar to this compound can protect neuronal cells from oxidative damage induced by hydrogen peroxide exposure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
